molecular formula C13H14N2O2 B1147026 (4-Cyano-benzylidene)-carbamic acid tert-butyl ester CAS No. 150884-51-8

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester

Cat. No.: B1147026
CAS No.: 150884-51-8
M. Wt: 230.26 g/mol
InChI Key: RALNCPSAHALXIV-UHFFFAOYSA-N
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Description

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyano group attached to a benzylidene moiety, which is further linked to a carbamic acid tert-butyl ester group

Scientific Research Applications

Chemistry

In chemistry, (4-Cyano-benzylidene)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features are investigated for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Safety and Hazards

The safety data sheet for “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken . It should be stored properly and disposed of in accordance with local regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester typically involves the reaction of 4-cyanobenzaldehyde with tert-butyl carbamate in the presence of a suitable catalyst. One common method is the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Cyano-benzylidene)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyano-benzylidene)-carbamic acid methyl ester
  • (4-Cyano-benzylidene)-carbamic acid ethyl ester
  • (4-Cyano-benzylidene)-carbamic acid isopropyl ester

Uniqueness

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides greater steric hindrance and stability compared to other esters. This makes it more resistant to hydrolysis and degradation, enhancing its utility in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-Cyano-benzylidene)-carbamic acid tert-butyl ester involves the reaction of 4-cyano-benzaldehyde with tert-butyl carbamate in the presence of a catalyst.", "Starting Materials": [ "4-cyano-benzaldehyde", "tert-butyl carbamate", "catalyst" ], "Reaction": [ "Add 4-cyano-benzaldehyde and tert-butyl carbamate to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry it to obtain the final product" ] }

CAS No.

150884-51-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methylidene]carbamate

InChI

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3

InChI Key

RALNCPSAHALXIV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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